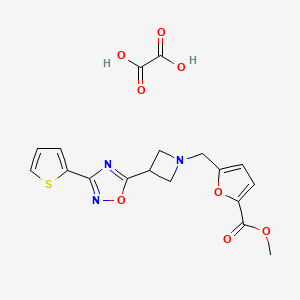

Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The azetidine-oxadiazole intermediate is reacted with furan-2-carboxylic acid or its derivatives under esterification conditions (e.g., using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP)) to form the furan-2-carboxylate moiety.

Formation of Final Compound

The methyl esterification of the furan-2-carboxylate intermediate is achieved using methanol in the presence of an acid catalyst like sulfuric acid.

The oxalate salt is formed by reacting the methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate with oxalic acid.

Industrial Production Methods

The industrial production of this compound can follow the synthetic route described, scaled up in batch or continuous-flow processes. Precautions must be taken to control reaction conditions to ensure purity and yield, such as temperature control, solvent selection, and reagent purification.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesis of Intermediate Compounds

Thiophene-2-carboxylic acid: : Reacted with hydroxylamine hydrochloride to form thiophene-2-carboxamidoxime.

1,2,4-Oxadiazole Formation: : Thiophene-2-carboxamidoxime is cyclized using acetic anhydride to form the 1,2,4-oxadiazole ring.

Assembly of Azetidine Ring

The 1,2,4-oxadiazole intermediate undergoes a nucleophilic substitution with azetidine, facilitated by a base such as sodium hydride or potassium carbonate, forming the azetidine-oxadiazole structure.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The thiophene ring may undergo oxidation with reagents such as hydrogen peroxide or peracids, forming sulfoxides or sulfones.

Reduction: : The oxadiazole ring may be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, particularly at the methylene bridge adjacent to the oxadiazole ring.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C).

Substitution: : Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, potassium carbonate).

Major Products

Oxidation: : Sulfoxides or sulfones derived from the thiophene ring.

Reduction: : Reduced oxadiazole derivatives.

Substitution: : Functionalized azetidine derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit varying degrees of antibacterial and antifungal activities. For instance, a series of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial activities, showing promising results comparable to first-line antibiotics .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The incorporation of thiophene rings enhances this activity due to their electron-rich nature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been demonstrated through various assays. For example, derivatives have shown cytotoxic effects against multiple cancer cell lines with IC50 values indicating significant potency .

Neuroprotective Effects

Research suggests that compounds similar to methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate may have neuroprotective effects against tauopathies such as Alzheimer's disease. These compounds can potentially inhibit tau aggregation and mitigate neurodegeneration .

Antimicrobial Efficacy Study

A study conducted on a series of substituted 1,3,4-oxadiazoles demonstrated their efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain modifications in the structure significantly improved antibacterial activity compared to standard drugs .

Anticancer Activity Assessment

In vitro studies on this compound revealed its capability to inhibit cell proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Neuroprotective Studies

Research focusing on neuroprotective properties indicated that compounds with similar structures could inhibit tau aggregation in neuronal cells. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Wirkmechanismus

The mechanism by which Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate exerts its effects depends on its specific application. For instance, as an antimicrobial agent, the compound may disrupt bacterial cell walls or inhibit key enzymes. In catalysis, its multiple functional groups provide sites for facilitating chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Unique Features

The combination of thiophene, 1,2,4-oxadiazole, azetidine, and furan rings is unique.

The compound’s structural complexity provides distinct reactivity and specificity compared to simpler analogs.

Similar Compounds

Methyl 5-((3-(3-thienyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxylate: : Similar but lacks the azetidine ring.

Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate: : Substitutes an oxadiazole ring with a thiadiazole ring.

Hope this gives you the detailed breakdown you needed!

Biologische Aktivität

Methyl 5-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring, an oxadiazole moiety, and a thiophene ring. The presence of these heterocycles is significant as they are often associated with various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in metabolic pathways, particularly those related to infections like tuberculosis. For instance, it has been shown to interact with the EthR transcriptional regulator in Mycobacterium tuberculosis, which is crucial for the bacterium's response to ethionamide, a first-line antitubercular drug .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing oxadiazole and thiophene moieties. The following table summarizes key findings related to the antimicrobial activity of similar compounds:

Anticancer Activity

Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example:

- Compound : 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

Case Studies

- Antitubercular Activity : A study conducted by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives in inhibiting Mycobacterium bovis BCG both in active and dormant states. The binding affinity to the enoyl reductase enzyme (InhA) was confirmed through molecular docking studies, demonstrating a promising avenue for developing new antitubercular agents .

- Cytotoxicity Assessment : In vitro studies on various derivatives indicated significant cytotoxicity against cancer cell lines such as HeLa and A549. The compounds were found to inhibit key kinases involved in cancer proliferation, suggesting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

methyl 5-[[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S.C2H2O4/c1-21-16(20)12-5-4-11(22-12)9-19-7-10(8-19)15-17-14(18-23-15)13-3-2-6-24-13;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMLENMUFCPIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.